molecular formula C18H21NO4S2 B11421790 N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide

Cat. No.: B11421790
M. Wt: 379.5 g/mol
InChI Key: DLQGYIUJSGEGRH-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide is a complex organic compound featuring a benzamide core substituted with a methoxy group and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide typically involves multiple steps:

  • Formation of the Benzamide Core: : The initial step involves the synthesis of the benzamide core. This can be achieved by reacting 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

  • Introduction of the Thiophene Moiety: : The thiophene moiety is introduced via a Friedel-Crafts acylation reaction. This involves the reaction of thiophene with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

  • Oxidation to Form the Sulfone: : The thiophene ring is oxidized to form the sulfone group. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

  • Final Coupling: : The final step involves coupling the benzamide core with the thiophene moiety. This can be done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation to form sulfoxides and sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups via nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the effects of sulfone-containing molecules on biological systems. It may serve as a model compound for understanding the interactions between sulfone groups and biological targets.

Medicine

In medicinal chemistry, this compound is of interest due to its potential as a drug candidate. Its structure suggests it could interact with various biological targets, making it a potential lead compound for the development of new therapeutics.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide likely involves interactions with specific molecular targets such as enzymes or receptors. The sulfone group can form strong interactions with these targets, potentially leading to inhibition or activation of their function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: This compound shares the sulfone and thiophene moieties but differs in the core structure.

    3-methoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide: This compound lacks the sulfone group but retains the benzamide and thiophene moieties.

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide is unique due to the combination of its sulfone, thiophene, and benzamide moieties. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H21NO4S2

Molecular Weight

379.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-3-methoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide

InChI

InChI=1S/C18H21NO4S2/c1-13-6-8-24-17(13)11-19(15-7-9-25(21,22)12-15)18(20)14-4-3-5-16(10-14)23-2/h3-6,8,10,15H,7,9,11-12H2,1-2H3

InChI Key

DLQGYIUJSGEGRH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=CC=C3)OC

Origin of Product

United States

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